molecular formula C45H55NO18 B1664804 Altromycin E CAS No. 134887-77-7

Altromycin E

Cat. No. B1664804
M. Wt: 897.9 g/mol
InChI Key: HUERDIYXSZKKMF-WAAXAXADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Altromycin E is a novel pluramycin-like antibiotic.

Scientific Research Applications

Antibacterial Activity

Altromycin E, part of the altromycins, exhibits significant antibacterial activity. These antibiotics, derived from anthraquinone and related to the pluramycins, show effectiveness against Gram-positive bacteria, particularly Streptococci and Staphylococci, with MICs (Minimum Inhibitory Concentrations) ranging from 0.2 to 3.12 micrograms/ml (Jackson et al., 1990).

Interaction with DNA

Altromycin E, like other members of the pluramycin family of antibiotics (including altromycin B), interacts with DNA in specific ways. For example, altromycin B has been studied for its ability to form adducts with DNA, particularly with guanine, via N7-guanine alkylation. This interaction is critical in understanding the mechanism of action of pluramycin antibiotics (Sun et al., 1993).

Metal Complex Interactions

The interaction of altromycin E and its related compounds with various metals, such as platinum(II) and palladium(II), has been a subject of study. These interactions are crucial for understanding the stability and conformational changes of DNA upon binding with altromycin E. The metal complexes can induce different structural transitions in DNA, offering insights into the drug's mechanism of action and potential applications in cancer therapy (Nikolis et al., 2003).

Antitumor Properties

Altromycin E, as part of the altromycin family, has shown potent cytotoxic activity against a variety of tumor cell lines. This makes altromycins a valuable subject of study in the field of antitumor antibiotics. Their production, isolation, and biological characterization shed light on their potential applications in cancer treatment (McAlpine et al., 1994).

Spectroscopic Studies

Studies using spectroscopic methods have provided insights into the interactions of altromycin H (a related compound) with copper(II) ions. These studies reveal the complex formation process and contribute to a deeper understanding of the structural and functional aspects of altromycins, which may have implications for altromycin E as well (Menidiatis et al., 2004).

properties

CAS RN

134887-77-7

Product Name

Altromycin E

Molecular Formula

C45H55NO18

Molecular Weight

897.9 g/mol

IUPAC Name

methyl 2-[10-[(2R,4S,5S,6S)-4-amino-5-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]-2-hydroxyacetate

InChI

InChI=1S/C45H55NO18/c1-16-32(48)25(56-7)14-28(60-16)63-40-18(3)59-26(15-43(40,5)46)20-10-11-21-29(35(20)51)36(52)30-22(34(21)50)12-23(31-24(47)13-27(62-38(30)31)44(6)19(4)64-44)45(55,42(54)58-9)41-37(53)39(57-8)33(49)17(2)61-41/h10-13,16-19,25-26,28,32-33,37,39-41,48-49,51,53,55H,14-15,46H2,1-9H3/t16-,17-,18+,19?,25+,26-,28-,32-,33-,37+,39-,40-,41+,43+,44?,45?/m1/s1

InChI Key

HUERDIYXSZKKMF-WAAXAXADSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@]2(C)N)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)C([C@@H]8[C@H]([C@@H]([C@@H]([C@H](O8)C)O)OC)O)(C(=O)OC)O)O)C)OC)O

SMILES

CC1C(C(CC(O1)OC2C(OC(CC2(C)N)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)C(C8C(C(C(C(O8)C)O)OC)O)(C(=O)OC)O)O)C)OC)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2(C)N)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)C(C8C(C(C(C(O8)C)O)OC)O)(C(=O)OC)O)O)C)OC)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Altromycin E

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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